methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate
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Description
Methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16N4O4S2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a critical role in the development of new pharmaceuticals, agrochemicals, and materials. Research by Fadda et al. (2012) demonstrates the utility of activated nitriles in synthesizing a range of heterocyclic compounds, including thiazoles and pyridazines, which are structural analogs to the compound . These methodologies highlight the potential for synthesizing complex heterocyclic systems, which could be applied to the synthesis of "methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate" for various applications, including medicinal chemistry and material science (Fadda, Mukhtar, & Refat, 2012).
Anticancer Agent Development
The development of anticancer agents is a significant area of research in medicinal chemistry. Compounds such as benzimidazole–thiazole derivatives have been synthesized and evaluated for their anticancer activities. Nofal et al. (2014) explored the synthesis of benzimidazole–thiazole derivatives and their cytotoxic activity against cancer cell lines, suggesting that structural analogs or derivatives of the compound could be synthesized and evaluated for potential anticancer activities (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antioxidant Properties
Compounds with thiazolo[4,5-d]pyridazin structures have been investigated for their antioxidant properties. Akbas et al. (2018) synthesized new pyrimidine derivatives and evaluated their antioxidant activities. The study indicates that compounds containing thiazolo and pyrimidine moieties, similar to the one , could possess significant antioxidant activities, which are valuable in pharmaceutical and material sciences for developing therapies against oxidative stress-related diseases (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
Antimicrobial Activities
The exploration of new antimicrobial agents is crucial in addressing the growing concern of antibiotic resistance. Research involving compounds with benzimidazole and thiazole moieties has demonstrated potential antimicrobial activities. For instance, the synthesis of new heterocyclic candidates via Michael addition involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid has shown promising antimicrobial activities, indicating that derivatives of "methyl 4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate" could also be investigated for similar applications (El-Hashash, Essawy, & Fawzy, 2014).
properties
IUPAC Name |
methyl 4-[[2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-11-21-17-18(30-11)16(14-4-3-9-29-14)23-24(19(17)26)10-15(25)22-13-7-5-12(6-8-13)20(27)28-2/h3-9H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODVZJTNAUHGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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